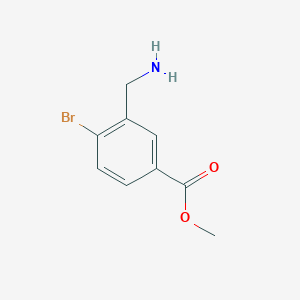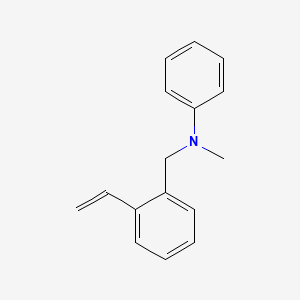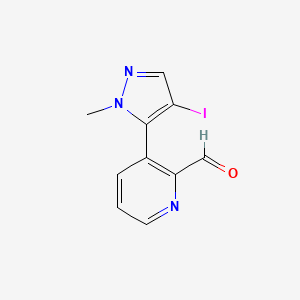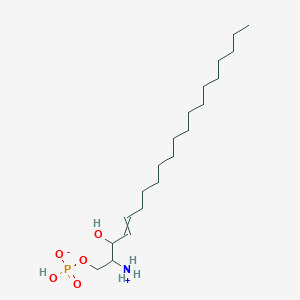
Methyl 3-(aminomethyl)-4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(aminomethyl)-4-bromobenzoate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an aminomethyl group and a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-4-bromobenzoate typically involves a multi-step process:
Bromination: The starting material, methyl benzoate, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield methyl 4-bromobenzoate.
Aminomethylation: The brominated product is then subjected to aminomethylation. This can be achieved by reacting the brominated ester with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Bromination: Utilizing continuous flow reactors for the bromination step to ensure efficient and controlled reaction conditions.
Batch Aminomethylation: Conducting the aminomethylation in large batch reactors with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(aminomethyl)-4-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(aminomethyl)-4-bromobenzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(aminomethyl)-4-bromobenzoate depends on its application:
In Organic Synthesis: Acts as a building block, participating in various chemical reactions to form desired products.
In Medicinal Chemistry: The aminomethyl group can interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromobenzoate: Lacks the aminomethyl group, making it less versatile in certain reactions.
Methyl 3-(aminomethyl)benzoate: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
Uniqueness
Methyl 3-(aminomethyl)-4-bromobenzoate is unique due to the presence of both the bromine and aminomethyl groups, which confer distinct reactivity and versatility in synthetic applications.
Propiedades
Fórmula molecular |
C9H10BrNO2 |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
methyl 3-(aminomethyl)-4-bromobenzoate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,5,11H2,1H3 |
Clave InChI |
YXOZKNALQMFVAZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)Br)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14111583.png)
![3-benzyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14111588.png)
![1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B14111595.png)
![3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111596.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111597.png)
![3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B14111604.png)
![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14111607.png)



![Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;tetrahydrate](/img/structure/B14111623.png)
![6-(1-{1-[5-(2-hydroxy-ethoxy)-pyridin-2-yl]-1H-pyrazol-3-yl}-ethyl)-3H-1,3-benzothiazol-2-one](/img/structure/B14111634.png)
![{1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridin-3-yl}boronic acid](/img/structure/B14111642.png)
